

An In-Depth Technical Guide to 5-Methoxybenzofurazan: Chemical Properties and Structure

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Compound of Interest

Compound Name: **5-Methoxybenzofurazan**

Cat. No.: **B1295361**

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Abstract

5-Methoxybenzofurazan, also known as 5-methoxy-2,1,3-benzoxadiazole, is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and a plausible synthetic pathway. Due to the limited availability of direct experimental data, this guide also presents predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization, providing a foundational resource for researchers working with this compound.

Chemical Structure and Properties

5-Methoxybenzofurazan is a derivative of benzofurazan, featuring a methoxy group substituted at the 5-position of the bicyclic heteroaromatic ring system. The presence of the methoxy group can influence the electronic properties and biological activity of the molecule.

Chemical Structure

The chemical structure of **5-Methoxybenzofurazan** is depicted below.

Caption: Chemical structure of **5-Methoxybenzofurazan**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methoxybenzofurazan** is provided in the table below. Note that some of these values are calculated due to the limited availability of experimental data.

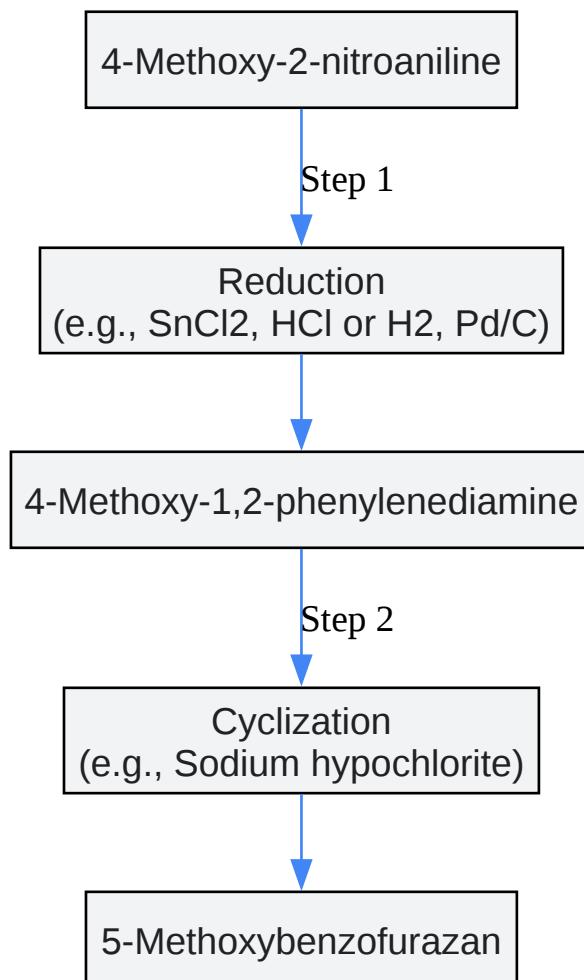
Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O ₂	[1]
Molecular Weight	150.13 g/mol	[1]
CAS Number	4413-48-3	
Appearance	Not Reported	
Melting Point	Not Reported	
Boiling Point	Not Reported	
Solubility	log ₁₀ WS: -6.66 (Calculated)	
Octanol/Water Partition Coefficient	logP(oct/wat): 1.231 (Calculated)	
Standard Solid Enthalpy of Combustion (ΔcH°solid)	-3670.00 ± 1.40 kJ/mol	
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	147.10 ± 1.80 kJ/mol	
Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid)	57.90 ± 1.70 kJ/mol	
Enthalpy of Sublimation at Standard Conditions (ΔsubH°)	89.20 ± 0.70 kJ/mol	

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to **5-Methoxybenzofurazan** involves a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. This

pathway includes the reduction of the nitro group followed by a cyclization reaction to form the benzofurazan ring.

Synthetic Workflow



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References

- 1. 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Methoxybenzofurazan: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295361#5-methoxybenzofurazan-chemical-properties-and-structure>]

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